N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a furan ring, a dimethylamino group, and a methoxy-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the furan derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the benzamide moiety can yield corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the furan ring may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-methoxybenzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-[2-(furan-2-yl)ethyl]-4-methoxybenzamide: Lacks the dimethylamino group, which may influence its solubility and reactivity.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-benzamide: Lacks the methoxy group, which may alter its electronic properties and interactions with targets.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide is unique due to the presence of both the dimethylamino group and the furan ring, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)14(15-5-4-10-21-15)11-17-16(19)12-6-8-13(20-3)9-7-12/h4-10,14H,11H2,1-3H3,(H,17,19) |
InChI Key |
ZKUKQCALTSYKQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
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